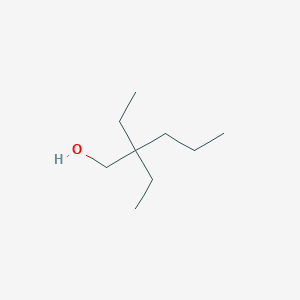

2,2-Diethyl-1-pentanol

描述

Significance of Branched Primary Alcohols in Chemical Science

Branched primary alcohols are a significant class of organic compounds in chemical science due to the influence of their structure on their physical and chemical properties. numberanalytics.comnumberanalytics.com The branching in the alkyl chain affects properties such as boiling point and solubility. numberanalytics.comnumberanalytics.com Increased branching can lower the boiling point compared to a straight-chain alcohol of similar molecular weight by reducing the effective surface area for intermolecular van der Waals interactions. numberanalytics.comchemguide.co.uk

The hydrocarbon portion of these alcohols is hydrophobic, while the hydroxyl (-OH) group is hydrophilic, allowing for hydrogen bonding. solubilityofthings.comcymitquimica.com The balance between these characteristics, influenced by the degree of branching, determines the alcohol's solubility in various solvents. solubilityofthings.comcymitquimica.com While the hydroxyl group allows for solubility in polar solvents like water, the bulky, branched alkyl group can decrease water solubility compared to less-branched isomers. chemguide.co.uksolubilityofthings.com Conversely, they are typically highly soluble in organic solvents. ontosight.aisolubilityofthings.com

From a reactivity standpoint, as primary alcohols, they can be oxidized to form aldehydes and subsequently carboxylic acids. fiveable.me They also participate in nucleophilic substitution reactions and can undergo dehydration to form alkenes. fiveable.me This versatility makes them valuable as solvents, intermediates, and precursors in the synthesis of a wide array of other chemical compounds, including those used in pharmaceuticals and fragrances. ontosight.ainumberanalytics.comsolubilityofthings.com

Historical Development of Research on 2,2-Diethyl-1-pentanol and its Analogues

While specific historical research focusing exclusively on this compound is not extensively documented in seminal early literature, the study of its analogues, such as sterically hindered alcohols, has a more detailed history. Research into related compounds, like 2,2-dimethyl-1-pentanol (neoheptanol), provides insight into the academic interest in this structural class. tdl.orgnist.govnist.gov Investigations into such analogues aimed to synthesize novel alcohols, determine their physical constants, and characterize them through the preparation of derivatives. tdl.org A key area of early research was understanding the rearrangement and dehydration products of these highly branched alcohols. tdl.org For instance, the synthesis of 2,2-dimethyl-1-pentanol was accomplished via the reduction of 2,2-dimethyl pentanoic acid with lithium aluminum hydride. tdl.org The study of such syntheses and subsequent reactions has contributed to the broader understanding of reaction mechanisms in organic chemistry.

Overview of Key Research Areas in this compound Chemistry

Current research and application interests in this compound and similar branched alcohols span several key areas:

Synthetic Intermediates: The compound serves as a precursor or intermediate in the synthesis of other, often more complex, molecules. ontosight.aichembk.com Its unique structure makes it a building block for producing specialty chemicals, including those used in the fragrance, flavor, and pharmaceutical industries. ontosight.aichembk.com

Solvent Applications: Due to its liquid state at room temperature and its ability to dissolve a range of organic compounds, it is utilized as a solvent in various chemical reactions and formulations, such as for paints, inks, and dyes. chembk.comsolubilityofthings.com

Physicochemical and QSPR Studies: Academic research includes the precise measurement of its physical and chemical properties. It is also a subject in Quantitative Structure-Property Relationship (QSPR) studies, which aim to create mathematical models that predict the properties of chemicals based on their molecular structure. kg.ac.rsunlp.edu.ar These studies use compounds like this compound to understand how specific structural features, like its branching, quantitatively affect properties such as boiling point, water solubility, and the octanol-water partition coefficient. kg.ac.rsunlp.edu.ar

Reaction Kinetics and Mechanisms: The study of reactions involving branched alcohols, such as their oxidation or dehydration, continues to be an area of interest for understanding detailed reaction pathways and the influence of steric hindrance on reactivity. tdl.org

Rationale and Scope of the Academic Investigation of this compound

The academic investigation of this compound is driven by the desire to understand the fundamental relationship between molecular structure and function. Its highly branched, or sterically hindered, nature near the functional hydroxyl group makes it an interesting model compound.

The rationale for its study includes:

Evaluating Steric Effects: The two ethyl groups on the alpha-carbon create significant steric hindrance, which can influence the rates and mechanisms of reactions involving the hydroxyl group. Studying this compound helps elucidate the principles of steric effects in organic reactions.

Probing Structure-Property Relationships: Its distinct structure allows for detailed analysis of how branching impacts physical properties like boiling point, vapor pressure, density, and solubility, contributing valuable data to predictive QSPR models. kg.ac.rsunlp.edu.ar

Developing Synthetic Methodologies: Investigating methods for its synthesis and its use in further reactions helps expand the toolkit of synthetic organic chemistry. ontosight.aichembk.com

The scope of investigation is primarily focused on its chemical and physical characterization. This includes synthesis, purification, determination of physical constants, and spectroscopic analysis. tdl.org Furthermore, it involves studying its reactivity, particularly in reactions like dehydration and oxidation, to identify the products formed and understand the underlying mechanisms. tdl.org Its potential use as a solvent or a building block for new materials is also within the scope of its academic and industrial evaluation. ontosight.aichembk.com

Data for this compound

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H20O | ontosight.aichembk.comlookchem.comnih.gov |

| Molecular Weight | 144.25 - 144.26 g/mol | lookchem.comnih.govstenutz.eu |

| IUPAC Name | 2,2-diethylpentan-1-ol | nih.gov |

| Appearance | Colorless liquid | chembk.com |

| Boiling Point | 176 - 186°C | ontosight.aichembk.com |

| Density | 0.825 - 0.836 g/cm³ | ontosight.aichembk.comlookchem.com |

| Flash Point | 71.1°C | lookchem.comthegoodscentscompany.com |

| Water Solubility | Limited / Insoluble | ontosight.aichembk.com |

| Solubility in Organic Solvents | High (soluble in alcohols, ethers) | ontosight.aichembk.com |

| Vapor Pressure | 0.217 mmHg at 25°C | lookchem.com |

| LogP (Octanol/Water Partition Coeff.) | 2.58 - 3.13 | lookchem.comthegoodscentscompany.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-diethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-7-9(5-2,6-3)8-10/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSORZZLPKIHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161927 | |

| Record name | 2,2-Diethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14202-62-1 | |

| Record name | NSC 84195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIETHYL-1-PENTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Diethyl 1 Pentanol

Established Synthetic Pathways for Branched Primary Alcohols

Traditional organic synthesis provides several reliable, multi-step pathways to access complex structures like 2,2-Diethyl-1-pentanol. These methods often involve the sequential formation of carbon-carbon bonds and functional group transformations.

A common and straightforward method for preparing primary alcohols is the reduction of corresponding carbonyl compounds, specifically aldehydes or carboxylic acids. For the synthesis of this compound, the immediate precursors would be 2,2-diethylpentanal or 2,2-diethylpentanoic acid.

The reduction of these precursors can be achieved with high efficiency using standard reducing agents. The choice of reagent depends on the starting carbonyl compound. Aldehydes are readily reduced by milder agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). Carboxylic acids require a strong reducing agent such as LiAlH₄. The general transformation is highly effective for producing primary alcohols from appropriately substituted carbonyl precursors. organic-chemistry.org

| Precursor | Required Reagent | Product | Key Considerations |

|---|---|---|---|

| 2,2-Diethylpentanal | 1. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) 2. Aqueous Workup (e.g., H₂O, H₃O⁺) | This compound | NaBH₄ is a safer and more selective reagent. |

| 2,2-Diethylpentanoic Acid | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Aqueous Workup (e.g., H₃O⁺) | This compound | Requires a strong reducing agent and anhydrous conditions. |

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. youtube.comkhanacademy.orgresearchgate.net A versatile approach to synthesizing this compound involves the creation of the precursor, 2,2-diethylpentanoic acid, which is then reduced. One effective method for constructing the C2 quaternary center is through the dialkylation of an ester enolate.

This process would typically start with an ester of pentanoic acid, such as ethyl pentanoate. Treatment with a strong base, like lithium diisopropylamide (LDA), generates an enolate. This nucleophilic enolate can then be reacted with an ethyl halide (e.g., ethyl iodide) in an alkylation reaction. Repeating the deprotonation and alkylation sequence with a second equivalent of ethyl halide installs the second ethyl group at the alpha-position, yielding ethyl 2,2-diethylpentanoate. This ester can then be reduced directly to this compound using a strong reducing agent like LiAlH₄.

Alternatively, a classic Grignard synthesis for a related compound, 2,2-dimethyl-1-pentanol, involves preparing the Grignard reagent of 2-chloro-2-methylpentane (B1597335) and reacting it with carbon dioxide to form 2,2-dimethylpentanoic acid, which is subsequently reduced by LiAlH₄. tdl.org A similar pathway could be envisioned for the diethyl analogue, though the synthesis of the required tertiary alkyl halide may be challenging.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ethyl Pentanoate | 1. LDA 2. Ethyl Iodide | Ethyl 2-ethylpentanoate |

| 2 | Ethyl 2-ethylpentanoate | 1. LDA 2. Ethyl Iodide | Ethyl 2,2-diethylpentanoate |

| 3 | Ethyl 2,2-diethylpentanoate | 1. LiAlH₄ 2. H₃O⁺ Workup | This compound |

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes by adding carbon monoxide (CO) and hydrogen (H₂) across the double bond. mt.com These aldehydes can then be hydrogenated to form alcohols. The reaction is typically catalyzed by transition metal complexes, with cobalt and rhodium being the most common. mt.com

While powerful, hydroformylation presents regioselectivity challenges, often producing a mixture of linear and branched aldehydes. mt.com Recent advancements, such as cobalt-catalyzed visible-light-driven reductive hydroformylation, have enabled the synthesis of linear, anti-Markovnikov alcohols from terminal and 1,1-disubstituted alkenes with extremely high selectivity (>99:1). chemrxiv.orgresearchgate.netacs.orgbohrium.com

For a sterically demanding structure like this compound, hydroformylation is not a direct synthetic route. The required precursor, 2,2-diethylpentanal, cannot be readily formed from a simple alkene via this method. For example, hydroformylation of 2-ethyl-1-pentene (B13815229) would yield a mixture of other aldehydes, not the desired structure with a C2 quaternary center. This highlights a limitation of the hydroformylation process for synthesizing highly substituted carbon skeletons in a single step.

Multicomponent and Cascade Reactions for this compound Analogues

Multicomponent reactions (MCRs) and cascade reactions represent highly efficient synthetic strategies where multiple chemical transformations occur in a single pot. nih.gov20.210.105nih.gov These processes offer significant advantages, including reduced waste, time, and resource consumption, aligning with the principles of green chemistry. 20.210.105 A cascade reaction involves a sequence where the product of one step becomes the substrate for the next, without the need to isolate intermediates. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in The synthesis of this compound can be evaluated through the lens of green chemistry's twelve principles, which include preventing waste, maximizing atom economy, and using renewable feedstocks.

Traditional methods, such as the Grignard or ester alkylation routes, often have lower atom economy and may use hazardous solvents like diethyl ether. Applying green chemistry principles would involve seeking catalytic routes to replace stoichiometric reagents, using safer solvents (e.g., alcohols, esters), and designing more energy-efficient processes. rsc.orgrsc.org

A key aspect of green chemistry is the use of renewable resources. Biomass is a promising alternative feedstock to petrochemicals for producing important oleochemicals, including fatty alcohols. nih.gov Although most natural fatty alcohols are linear, metabolic engineering of microorganisms shows promise for producing branched-chain alcohols. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional synthesis. nih.govmdpi.com Enzyme-catalyzed reactions are highly selective and operate under mild conditions of temperature and pressure, reducing energy consumption. A practical biocatalytic process has been developed for the synthesis of (R)-2-methylpentanol, a chiral branched alcohol. chinayyhg.comresearchgate.net This process utilizes an evolved ketoreductase enzyme for the enantiospecific reduction of a racemic aldehyde. chinayyhg.comresearchgate.net This precedent strongly suggests that a biocatalytic route for this compound is feasible. A specifically engineered reductase could catalyze the reduction of 2,2-diethylpentanal to the target alcohol with high efficiency and selectivity, representing a significantly greener synthetic pathway.

Solvent Selection and Reaction Condition Optimization for Efficient Production

The efficiency of the synthesis of this compound is highly dependent on the careful selection of solvents and the optimization of reaction conditions for both the Grignard reaction and the subsequent reduction step.

For the Grignard Reaction:

The formation of the Grignard reagent is extremely sensitive to moisture and protic solvents. Therefore, the choice of an anhydrous aprotic solvent is critical.

Solvent Selection: Diethyl ether is a common and effective solvent for Grignard reactions due to its ability to solvate the magnesium complex, its relatively low boiling point for easy removal, and its aprotic nature. Tetrahydrofuran (B95107) (THF) can also be used and is sometimes preferred for its higher boiling point, which allows for higher reaction temperatures if needed to initiate the reaction.

Reaction Condition Optimization:

Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

Initiation: The reaction between magnesium and the alkyl halide can sometimes be difficult to initiate. Gentle heating or the addition of a small crystal of iodine can be used to start the reaction.

Temperature Control: The formation of the Grignard reagent is exothermic. The reaction should be maintained at a gentle reflux to ensure a steady reaction rate without excessive side reactions.

Addition Rate: The alkyl halide should be added slowly to the magnesium suspension to control the exothermic reaction and prevent the formation of byproducts through coupling reactions.

For the Reduction of 2,2-diethylpentanoic acid:

The reduction of the carboxylic acid to the primary alcohol requires a potent reducing agent and specific reaction conditions.

Solvent Selection: The reduction with lithium aluminum hydride (LiAlH₄) is typically carried out in anhydrous aprotic ethers such as diethyl ether or tetrahydrofuran (THF). These solvents are capable of dissolving the LiAlH₄ and are inert to the reducing agent.

Reaction Condition Optimization:

Temperature: The reaction is usually performed at reduced temperatures (e.g., 0 °C) initially, followed by warming to room temperature or gentle reflux to ensure the completion of the reaction. This helps to control the highly exothermic nature of the reaction between LiAlH₄ and the carboxylic acid.

Stoichiometry: A slight excess of LiAlH₄ is typically used to ensure the complete reduction of the carboxylic acid.

Work-up: The reaction is carefully quenched by the slow addition of water or an acidic solution to neutralize the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to the desired alcohol.

The optimization of these parameters is crucial for maximizing the yield and purity of this compound.

| Reaction Step | Parameter | Recommended Conditions | Rationale |

| Grignard Reagent Formation | Solvent | Anhydrous Diethyl Ether or THF | Aprotic, solvates the Grignard reagent |

| Temperature | Gentle reflux | Controls exothermic reaction, maintains steady rate | |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with moisture and oxygen | |

| Carbonation | Reactant | Solid Carbon Dioxide (Dry Ice) | Provides the carboxyl group |

| Temperature | Low temperature (e.g., -78 °C) | Minimizes side reactions | |

| Reduction of Carboxylic Acid | Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful enough to reduce carboxylic acids |

| Solvent | Anhydrous Diethyl Ether or THF | Inert to LiAlH₄ and dissolves reactants | |

| Temperature | 0 °C to reflux | Controls exothermic reaction and drives to completion |

Industrial Scale-Up Considerations for this compound Production

The industrial-scale production of this compound presents several challenges and considerations that differ from laboratory-scale synthesis. The focus shifts towards safety, cost-effectiveness, process efficiency, and environmental impact.

Synthetic Route Selection:

While the Grignard route is feasible, for large-scale production, alternative methods such as hydroformylation might be considered. The Shell Hydroformylation (SHF) process, for instance, is used to produce a range of alcohols, including those with branched structures. This process involves the reaction of alkenes with carbon monoxide and hydrogen. If a suitable branched alkene precursor is available, this could be a more direct and economically viable route for industrial production.

Process Safety and Hazard Management:

Grignard Reagent: The use of large quantities of Grignard reagents poses significant safety risks due to their high reactivity with water, air, and protic substances. The industrial setup would require a closed system under an inert atmosphere to handle these reagents safely.

Lithium Aluminum Hydride: LiAlH₄ is also highly reactive and pyrophoric. Its handling on an industrial scale requires specialized equipment and procedures to prevent accidental fires and explosions. Alternative, safer reducing agents might be explored for industrial applications.

Solvents: The use of large volumes of flammable ethers like diethyl ether and THF necessitates robust fire and explosion prevention measures, including proper grounding of equipment and ventilation.

Economic and Efficiency Considerations:

Raw Material Costs: The cost and availability of the starting materials, including the alkyl halide, magnesium, and reducing agents, are critical factors.

Process Optimization: On an industrial scale, optimizing reaction times, temperatures, and catalyst loading (if applicable) can lead to significant cost savings.

Solvent and Reagent Recycling: Implementing procedures for the recovery and recycling of solvents and unreacted reagents is essential for improving the economic and environmental profile of the process.

Purification: Efficient and scalable purification methods, such as fractional distillation, are required to achieve the desired product purity.

Environmental Considerations:

Waste Management: The process will generate waste streams, including magnesium salts and aluminum byproducts from the reduction step. Proper treatment and disposal of this waste are necessary to comply with environmental regulations.

Green Chemistry Principles: The application of green chemistry principles, such as using less hazardous reagents, minimizing waste, and improving energy efficiency, would be a key consideration in the design of a modern industrial process for this compound production.

| Consideration | Industrial Scale-Up Aspect | Key Challenges and Solutions |

| Safety | Handling of Reactive Reagents | Use of closed systems, inert atmospheres, and specialized handling procedures for Grignard reagents and LiAlH₄. |

| Flammable Solvents | Implementation of robust fire and explosion prevention measures. | |

| Economics | Raw Material Sourcing | Securing a reliable and cost-effective supply of starting materials. |

| Process Efficiency | Optimization of reaction parameters and implementation of continuous processing where possible. | |

| Byproduct Valorization | Exploring potential uses for byproducts to improve overall process economics. | |

| Environment | Waste Disposal | Development of effective waste treatment and disposal protocols. |

| Solvent Emissions | Use of solvent recovery and recycling systems to minimize emissions. |

Reaction Mechanisms and Chemical Transformations of 2,2 Diethyl 1 Pentanol

Oxidative Transformations of the Primary Alcohol Functional Group

The oxidation of the primary alcohol group in 2,2-diethyl-1-pentanol can lead to the formation of either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

Pathways to Carboxylic Acid Derivatives from this compound

The conversion of this compound to 2,2-diethylpentanoic acid involves strong oxidizing agents. These reactions typically proceed through an intermediate aldehyde, which is subsequently oxidized to the carboxylic acid. youtube.comlibretexts.org Common reagents for this transformation include chromium (VI) compounds, such as chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and potassium permanganate (KMnO₄). wikipedia.org

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid using a chromic acid reagent involves the formation of a chromate ester. This is followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group to form the aldehyde. libretexts.org In the presence of water, the aldehyde forms a hydrate, which is then further oxidized to the carboxylic acid. wikipedia.org

| Oxidizing Agent | Typical Conditions | Product |

| Chromic Acid (Jones Reagent) | Acetone, 0°C to room temperature | 2,2-Diethylpentanoic acid |

| Potassium Permanganate | Basic, aqueous, followed by acidification | 2,2-Diethylpentanoic acid |

Selective Oxidation Methodologies for Primary Branched Alcohols

The selective oxidation of this compound to 2,2-diethylpentanal requires milder oxidizing agents that can halt the reaction at the aldehyde stage without further oxidation to the carboxylic acid. The steric hindrance around the primary alcohol group in this compound can make this selective oxidation challenging.

Several methodologies are suitable for the selective oxidation of sterically hindered primary alcohols. organic-chemistry.orgorganic-chemistry.org Pyridinium chlorochromate (PCC) is a common reagent used for this purpose, as it can oxidize primary alcohols to aldehydes in a non-aqueous medium, which prevents the formation of the hydrate intermediate necessary for overoxidation. libretexts.org Other methods include the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. libretexts.org

More recent and greener alternatives involve the use of stable nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in the presence of a stoichiometric oxidant such as sodium hypochlorite (NaOCl). nih.govresearchgate.net These methods have shown high selectivity for the oxidation of primary alcohols, including sterically hindered ones, to aldehydes. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

| Reagent/System | Typical Conditions | Product | Selectivity |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2,2-Diethylpentanal | Good |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (CH₂Cl₂), low temperature | 2,2-Diethylpentanal | High |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 2,2-Diethylpentanal | High |

| TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) | 2,2-Diethylpentanal | High |

Reductive Conversions of this compound

The reductive conversion of this compound primarily involves the deoxygenation of the alcohol to the corresponding alkane, 2,2-diethylpentane. Direct reduction of the C-O bond in alcohols is generally difficult due to the poor leaving group ability of the hydroxide ion (OH⁻).

To facilitate this reduction, the hydroxyl group is typically converted into a better leaving group. One common strategy is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a good leaving group and can be subsequently reduced to the alkane using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄).

Another approach is the Barton-McCombie deoxygenation, which involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, followed by a radical-mediated reduction using a tin hydride (e.g., tributyltin hydride) and a radical initiator. More modern and less toxic methods for the reductive deoxygenation of alcohols have also been developed.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

Nucleophilic substitution reactions at the carbon bearing the hydroxyl group in this compound are significantly influenced by the steric hindrance of the neopentyl-like structure. Before substitution can occur, the hydroxyl group must be protonated or converted into a better leaving group.

Sₙ1 Mechanisms in Highly Branched Alcohol Systems

For a unimolecular nucleophilic substitution (Sₙ1) reaction to occur, the leaving group must depart to form a carbocation intermediate. In the case of protonated this compound, the departure of a water molecule would lead to the formation of a primary carbocation, which is highly unstable.

However, due to the neopentyl-like structure, this primary carbocation is prone to a rapid 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. This rearranged carbocation would then be attacked by a nucleophile. Therefore, Sₙ1 reactions of this compound derivatives are expected to yield rearranged products. For example, the reaction of this compound with a hydrohalic acid (HX) under conditions favoring an Sₙ1 mechanism would likely produce a tertiary alkyl halide. masterorganicchemistry.com

Sₙ2 Mechanisms and Steric Hindrance Effects in this compound Derivatives

Bimolecular nucleophilic substitution (Sₙ2) reactions involve a backside attack of the nucleophile on the carbon bearing the leaving group. The significant steric bulk of the two ethyl groups and the propyl group on the α-carbon in this compound derivatives severely hinders this backside attack. chemistrysteps.com

This steric hindrance dramatically slows down the rate of Sₙ2 reactions. acs.org Consequently, derivatives of this compound are generally considered to be very poor substrates for Sₙ2 reactions. While the carbon bearing the leaving group is primary, the steric congestion is so great that the activation energy for the Sₙ2 transition state is prohibitively high. chemistrysteps.com Therefore, even with a strong, unhindered nucleophile, the Sₙ2 reaction is expected to be extremely slow or not occur at all.

| Reaction Type | Substrate | Key Feature | Expected Outcome |

| Sₙ1 | Protonated this compound | Formation of a primary carbocation followed by rearrangement | Rearranged products (tertiary alkyl derivatives) |

| Sₙ2 | This compound derivative (e.g., tosylate) | Severe steric hindrance to backside attack | Extremely slow or no reaction |

Dehydration Reactions and Alkene Formation from this compound

Acid-catalyzed dehydration of this compound is a prominent transformation that leads to the formation of alkenes. Unlike simple primary alcohols, the mechanism is not a straightforward elimination. The process is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group, water.

The departure of water would lead to a highly unstable primary carbocation. Consequently, the reaction proceeds through a mechanism that avoids the formation of this high-energy intermediate, typically involving a concerted process where the leaving group departure is assisted by a simultaneous rearrangement.

A central feature of the dehydration of this compound is the occurrence of a carbocation rearrangement, specifically a type of Wagner-Meerwein rearrangement. Due to the instability of the initial primary carbocation, a 1,2-alkyl shift occurs, leading to a more stable tertiary carbocation. In this case, one of the ethyl groups from the quaternary C2 position migrates to the adjacent C1 carbon.

This rearrangement is the driving force of the reaction, as it transforms a transient primary carbocation into a more stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom of the rearranged carbocation leads to the formation of the final alkene products. The major product is typically the most stable, more substituted alkene, in accordance with Zaitsev's rule.

Table 1: Predicted Alkene Products from the Dehydration of this compound via Carbocation Rearrangement

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | 2,2-diethylpentan-1-ol-H₂O⁺ |

| 2 | Concerted loss of water and 1,2-ethyl shift | 3-Ethyl-3-methylhex-3-yl cation |

| 3 | Deprotonation | 3-Ethyl-2-methylhex-2-ene and 3-Ethyl-2-methylhex-3-ene |

Note: The relative yields of the final alkene products would depend on the specific reaction conditions, such as temperature and the nature of the acid catalyst.

Under certain conditions, particularly at lower temperatures, the intermolecular dehydration of this compound can occur, leading to the formation of a symmetrical ether, bis(2,2-diethylpentyl) ether. This reaction pathway competes with the intramolecular dehydration that leads to alkene formation.

The mechanism involves the protonation of one molecule of the alcohol, which is then attacked by the hydroxyl oxygen of a second alcohol molecule in a nucleophilic substitution reaction (SN2). However, the significant steric hindrance around the primary hydroxyl group in this compound makes this bimolecular reaction less favorable compared to the rearrangement pathway. The bulky ethyl groups impede the approach of the nucleophilic second alcohol molecule, thus reducing the yield of the ether byproduct.

Table 2: Comparison of Dehydration Pathways for this compound

| Pathway | Reaction Type | Key Intermediate | Primary Product(s) | Favorable Conditions |

| Intramolecular Dehydration | E1 with rearrangement | Tertiary carbocation | Alkenes | Higher temperatures |

| Intermolecular Dehydration | SN2 | Protonated alcohol | Symmetrical ether | Lower temperatures |

Other Mechanistic Pathways and Novel Reactivities of this compound

The reactivity of this compound is largely dominated by the steric hindrance at the C2 position and the propensity for carbocation rearrangements. Other typical reactions of primary alcohols, such as oxidation to aldehydes and carboxylic acids, are expected to be significantly slower for this compound due to the steric shielding of the carbinol carbon.

Research into novel reactivities of highly branched primary alcohols is an ongoing area of interest. Potential areas of exploration could include:

Lewis acid-catalyzed rearrangements: Investigating the use of different Lewis acids to control the outcome of the carbocation rearrangement and potentially favor the formation of specific alkene isomers.

Sterically directed reactions: Utilizing the bulky nature of the 2,2-diethylpentyl group to influence the stereochemistry of reactions at other positions in a molecule.

Derivatization to form hindered esters and ethers: While direct SN2 reactions are slow, alternative synthetic routes could be employed to synthesize derivatives that can serve as bulky, sterically demanding groups in other chemical transformations.

At present, the documented chemistry of this compound is primarily centered on its behavior under acidic, dehydrating conditions, with the Wagner-Meerwein rearrangement being the most significant mechanistic feature.

Stereochemical Considerations and Isomerism in Branched Pentanols

Conformational Analysis of 2,2-Diethyl-1-pentanol

This compound is an achiral primary alcohol characterized by a quaternary carbon atom at the C2 position, which introduces significant steric hindrance. The conformational landscape of this molecule is primarily defined by the rotation around the C1-C2 single bond. The different spatial arrangements resulting from this rotation are known as conformers or rotamers. wikipedia.org

The key conformers are the anti (or trans) and gauche conformations. In the anti conformation, the large substituents are positioned as far apart as possible, at a dihedral angle of approximately 180°, which generally corresponds to the lowest energy state. pbworks.com In the gauche conformation, these groups are at a dihedral angle of about 60°. chemistrysteps.com For this compound, rotation around the C1-C2 bond would involve the hydroxymethyl group (-CH₂OH) rotating relative to the three alkyl groups (two ethyl, one propyl) attached to the quaternary carbon.

Due to the significant steric bulk of the two ethyl groups and the propyl group, the energy barrier for rotation is considerably high. The molecule's stability is dominated by steric effects, favoring conformations that minimize the repulsion between these bulky groups. study.com The most stable conformer would arrange the hydroxymethyl group to minimize interactions with the ethyl and propyl chains. A gauche interaction, which involves steric repulsion between adjacent bulky groups, would significantly increase the energy of those conformers. chemistrysteps.com While simple alcohols like ethanol (B145695) can exhibit stable anti and gauche conformers with nearly equal energies, the pronounced steric crowding in this compound makes the anti-periplanar arrangement overwhelmingly favored. researchgate.netwikipedia.org

Table 1: Hypothetical Energy Profile of C1-C2 Bond Rotation in this compound

| Conformer | Dihedral Angle (HOCH₂–C–C–CH₂) | Key Interactions | Relative Energy (kJ/mol) |

|---|---|---|---|

| Anti-periplanar | ~180° | -CH₂OH group is anti to one ethyl group | Lowest (Baseline) |

| Gauche (Synclinal) | ~60° | -CH₂OH group is gauche to two alkyl groups | High |

| Eclipsed (Syn-periplanar) | 0° | -CH₂OH group is eclipsed with an ethyl group | Highest (Transition State) |

Influence of Branching on Molecular Geometry and Reactivity

The presence of a quaternary carbon atom adjacent to the hydroxyl group profoundly impacts the molecular geometry and chemical reactivity of this compound. This structural feature creates significant steric hindrance around the reaction center.

Molecular Geometry: The C2 carbon is sp³ hybridized with a tetrahedral geometry. The bulky ethyl and propyl groups shield the C1 carbon and the hydroxyl group, restricting access for incoming reagents. This phenomenon, known as steric shielding, is a defining characteristic of neopentyl-like structures.

Reactivity: Steric hindrance dramatically reduces the rate of many common alcohol reactions.

Sₙ2 Reactions: Nucleophilic substitution at the C1 carbon is severely impeded. The backside attack required for an Sₙ2 mechanism is blocked by the bulky alkyl groups, making reactions like the conversion to an alkyl halide with HBr extremely slow. msu.edu

Esterification: While the oxygen of the hydroxyl group is the nucleophile, its reactivity is also diminished because bulky groups hinder its ability to attack an electrophile. quora.com

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid can also be slowed, as the oxidant's access to the C-H bonds on C1 and the O-H bond is sterically encumbered.

This reduced reactivity due to steric crowding is a general principle in organic chemistry. study.com For instance, the dehydration of tertiary alcohols is facile, but for a sterically hindered primary alcohol like this compound, elimination reactions would also be slow and require harsh conditions. msu.edu

Table 2: Relative Reactivity of Alcohols as a Function of Branching

| Alcohol Type | Example | Relative Rate of Sₙ2 Reaction | Relative Rate of Esterification |

|---|---|---|---|

| Primary (unbranched) | 1-Pentanol | High | High |

| Secondary | 2-Pentanol | Moderate | Moderate |

| Tertiary | 2-Methyl-2-butanol | Very Low / No Reaction | Very Low |

| Primary (α-quaternary) | This compound | Extremely Low | Low |

Chiral Analogues of Branched Pentanols: Synthesis and Separation

While this compound is achiral, its structural framework is useful for discussing the synthesis of chiral branched alcohols, particularly those containing quaternary stereocenters. nih.gov

The creation of chiral alcohols from prochiral starting materials is a cornerstone of asymmetric synthesis. The most common approach is the asymmetric reduction of prochiral ketones. nih.gov

Catalytic Asymmetric Reduction: This method uses a stoichiometric achiral reducing agent (like borane) in the presence of a catalytic amount of a chiral molecule that directs the stereochemical outcome. wikipedia.org A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to deliver the hydride to one face of the ketone, producing one enantiomer of the alcohol in high excess. mdpi.com Organocatalysis has also emerged as a powerful tool for these transformations. rsc.org

Chiral Reagents: Stoichiometric amounts of chiral reducing agents can also be used. For example, lithium aluminum hydride (LAH) can be modified with chiral ligands, such as (-)-menthol, to create a chiral hydride reagent that selectively produces one enantiomer of the alcohol product. ias.ac.in

Table 3: Selected Methods for Enantioselective Synthesis of Chiral Alcohols

| Method | Reagents | Typical Substrate | Key Feature |

|---|---|---|---|

| CBS Reduction | BH₃·THF, Chiral Oxazaborolidine Catalyst | Prochiral Ketone | Catalytic, high enantioselectivity. mdpi.com |

| Asymmetric Transfer Hydrogenation | Isopropanol, Chiral Ru or Rh catalyst | Prochiral Ketone | Uses a safe and inexpensive hydrogen source. wikipedia.org |

| Midland Alpine Borane (B79455) Reduction | Chiral Organoborane (e.g., from α-pinene) | Ketones with steric differentiation | Stoichiometric chiral borane reagent. wikipedia.org |

| Organocatalytic Reduction | Hantzsch Ester, Chiral Brønsted Acid | Prochiral Ketone | Metal-free catalysis. rsc.org |

When a molecule already contains a stereocenter, creating a new one can lead to the formation of diastereomers. Controlling which diastereomer is formed is a significant challenge, especially in sterically congested molecules.

Substrate-Controlled Diastereoselection: The existing chiral center can influence the trajectory of an incoming reagent, favoring attack from the less sterically hindered face. This inherent preference can lead to the selective formation of one diastereomer. The construction of quaternary carbon stereocenters often relies on such principles, where the approach to a reactive center is dictated by the complex steric environment of the substrate. nih.gov

Catalyst-Controlled Diastereoselection: In some cases, the stereochemical outcome can be dictated by a chiral catalyst. acs.org A powerful catalyst can override the inherent preference of the substrate, allowing for the synthesis of the "mismatched" or less favored diastereomer. nih.gov This dual-catalyst or matched/mismatched approach provides access to all possible stereoisomers of a product. nih.gov For example, chiral catalysts can direct the diastereoselective acylation of hydroxyl groups in complex molecules. acs.org

Kinetic and Dynamic Kinetic Resolution Applied to Branched Alcohol Systems

For cases where a chiral branched alcohol is prepared as a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be used to separate them.

Kinetic Resolution (KR): This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. youtube.com For alcohols, enzymatic kinetic resolution using lipases is very common. researchgate.net The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, using vinyl acetate (B1210297) as an acylating agent, a lipase (B570770) might rapidly convert the (R)-alcohol to its acetate ester, leaving the (S)-alcohol unreacted. The challenge with highly branched alcohols is that the steric hindrance can significantly slow down or prevent the enzymatic reaction. wikipedia.org A major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

Dynamic Kinetic Resolution (DKR): DKR is a more efficient process that overcomes the 50% yield limitation of standard KR. princeton.edu It combines the enantioselective reaction of KR with a second process that continuously racemizes the slower-reacting enantiomer. nih.gov This means that the unreactive enantiomer is converted back into the racemic mixture, providing more of the fast-reacting enantiomer to be transformed into the desired product. nih.gov For alcohols, DKR typically involves an enzyme (like a lipase) for the resolution step and a metal catalyst (often based on ruthenium or vanadium) to racemize the alcohol. wikipedia.orgmdpi.com The compatibility of the racemization catalyst with the enzymatic acylation conditions is crucial for the success of the process. acs.orgresearchgate.net DKR has been successfully applied to a wide range of secondary alcohols and, more recently, to challenging tertiary alcohols. nih.govrsc.org

Table 4: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Principle | Different reaction rates for enantiomers. youtube.com | Resolution combined with in-situ racemization. princeton.edu |

| Maximum Theoretical Yield | 50% | 100% nih.gov |

| Typical Catalysts (for alcohols) | Enzyme (e.g., Lipase) | Enzyme + Racemization Catalyst (e.g., Ru complex). researchgate.net |

| Outcome | One enantiomer of product and one of unreacted starting material. | A single enantiomer of the product. |

Advanced Analytical Techniques for 2,2 Diethyl 1 Pentanol Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular structure of 2,2-Diethyl-1-pentanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons.

Hydroxymethyl Protons (-CH₂OH): These protons are expected to appear as a singlet around 3.3-3.5 ppm. The absence of adjacent protons on the quaternary C2 carbon means there will be no splitting of this signal.

Ethyl Group Protons (-CH₂CH₃): The two equivalent ethyl groups attached to the C2 carbon will each have methylene protons (-CH₂) and methyl protons (-CH₃). The methylene protons are anticipated to show a quartet in the range of 1.2-1.4 ppm due to coupling with the adjacent methyl protons. The methyl protons will likely appear as a triplet around 0.8-0.9 ppm, resulting from coupling with the neighboring methylene protons.

Propyl Group Protons (-CH₂CH₂CH₃): The propyl group at the C2 position will display three distinct signals. The methylene protons adjacent to the quaternary carbon (-CH₂-) are expected to be a triplet around 1.2-1.4 ppm. The central methylene protons (-CH₂-) should appear as a sextet in the range of 1.3-1.5 ppm. The terminal methyl protons (-CH₃) are predicted to be a triplet around 0.9 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary significantly (from 0.5 to 5.0 ppm) depending on the concentration, solvent, and temperature, due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Hydroxymethyl Carbon (-CH₂OH): This carbon, being attached to the electron-withdrawing oxygen atom, is expected to be the most downfield of the sp³ carbons, with a predicted chemical shift in the range of 60-70 ppm.

Quaternary Carbon (C2): The C2 carbon, bonded to two ethyl groups, a propyl group, and the hydroxymethyl group, is predicted to have a chemical shift in the range of 40-50 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbons of the ethyl groups are expected to resonate around 20-30 ppm, while the methyl carbons are predicted to be in the 5-15 ppm range.

Propyl Group Carbons (-CH₂CH₂CH₃): The three carbons of the propyl group will have distinct chemical shifts, generally in the upfield region of the spectrum, typically between 10 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -CH ₂OH | 3.3 - 3.5 | Singlet | 60 - 70 |

| -OH | 0.5 - 5.0 | Broad Singlet | - |

| -C H₂CH₂CH₃ (on C2) | 1.2 - 1.4 | Triplet | 30 - 40 |

| -CH₂C H₂CH₃ | 1.3 - 1.5 | Sextet | 15 - 25 |

| -CH₂CH₂C H₃ | 0.9 | Triplet | 10 - 15 |

| -C H₂CH₃ (on C2) | 1.2 - 1.4 | Quartet | 20 - 30 |

| -CH₂C H₃ | 0.8 - 0.9 | Triplet | 5 - 15 |

| C 2 | - | - | 40 - 50 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, the key characteristic absorption bands are:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretch: Strong absorptions corresponding to the stretching of sp³ C-H bonds will be observed in the range of 2850-3000 cm⁻¹.

C-O Stretch: A strong C-O stretching vibration for a primary alcohol is anticipated to appear in the 1050-1150 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

For this compound (molar mass: 144.25 g/mol ), the electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (M⁺) at m/z 144, which is common for primary alcohols. The fragmentation pattern is expected to be dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

α-Cleavage: The loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propyl radical (•CH₂CH₂CH₃, 43 Da) from the C2 position would lead to the formation of significant fragment ions. The loss of a propyl group would result in a peak at m/z 101. The loss of an ethyl group would give a peak at m/z 115. The most prominent peak in the spectrum of primary alcohols is often due to the loss of an alkyl group to form a stable oxonium ion, [CH₂OH]⁺, at m/z 31.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce a fragment ion at m/z 126.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of this compound and for separating it from isomers or impurities.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is an excellent method for determining the purity of volatile compounds like this compound.

In a typical GC analysis, a sample of this compound would be injected into a heated port, where it vaporizes. An inert carrier gas (such as helium or nitrogen) then sweeps the vaporized sample onto a chromatographic column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on an inert solid support within the column). The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property of the analyte under a given set of conditions (e.g., column type, temperature, and carrier gas flow rate).

The purity of a this compound sample can be assessed by the number of peaks in the resulting chromatogram. A single, sharp peak would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis. For instance, GC can be used to determine the percentage purity of a this compound sample. researchgate.net

Chiral Chromatography for Stereoisomer Separation in Related Systems

While this compound itself is not chiral, the principles of chiral chromatography are highly relevant for the separation of stereoisomers in structurally related alcohol systems. Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of each other.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral stationary phases are typically composed of a chiral selector immobilized on a solid support. Common chiral selectors include cyclodextrins, proteins, and polysaccharide derivatives. The differential interaction between the enantiomers and the CSP can arise from a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For example, in the analysis of chiral alcohols, derivatized cyclodextrins are often used as the chiral stationary phase in either gas chromatography or high-performance liquid chromatography (HPLC). The enantiomers of a chiral alcohol can form transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to their separation. This technique is crucial in the pharmaceutical and flavor industries, where the biological activity or sensory properties of enantiomers can differ significantly.

Hyphenated Techniques for Comprehensive Chemical Profiling

The comprehensive chemical profiling of this compound necessitates the use of advanced analytical methodologies that can provide both separation and identification of the compound from complex matrices. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. ajrconline.orgchemijournal.comnih.gov These techniques offer enhanced sensitivity, selectivity, and the ability to elucidate the structure of the analyte. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint.

Another critical hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for compounds that are not readily volatile or are thermally labile. nih.govresearchgate.net It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

For a more in-depth structural elucidation, Gas Chromatography-Infrared Spectroscopy (GC-IR) can be employed. This technique provides information about the functional groups present in a molecule, complementing the fragmentation data from GC-MS. ajrconline.org

The following subsections detail the application of these hyphenated techniques in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the identification and quantification of this compound. The separation is typically achieved on a non-polar or medium-polarity capillary column, where the elution order is primarily determined by the boiling point and polarity of the analytes.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 144 may be weak or absent due to the branched nature of the alcohol, which promotes fragmentation. Key fragment ions would arise from alpha-cleavage and dehydration.

Table 2: Predicted Mass Spectral Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 115 | [M - C₂H₅]⁺ | Moderate |

| 97 | [M - C₂H₅ - H₂O]⁺ | Low |

| 87 | [M - C₄H₉]⁺ | High |

| 69 | [C₅H₉]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | Moderate |

| 31 | [CH₂OH]⁺ | High |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For non-volatile derivatives or when analyzing this compound in complex non-volatile matrices, LC-MS is the technique of choice. Reversed-phase chromatography is commonly employed for the separation of alcohols.

Table 3: Hypothetical LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas Flow | 600 L/hr |

| Desolvation Temperature | 350 °C |

| Mass Range | m/z 50-500 |

In positive ion mode ESI-MS, this compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 145 or as an adduct with sodium [M+Na]⁺ at m/z 167.

Computational Chemistry and Theoretical Studies of 2,2 Diethyl 1 Pentanol

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various properties can be derived. For 2,2-diethyl-1-pentanol, these calculations can elucidate its stability, reactivity, and electronic nature.

Electronic Structure: Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) are used to model the electronic structure. irdg.org Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For alcohols, the electronic structure is significantly influenced by the electron-donating alkyl groups and the electronegative hydroxyl group. researchgate.net

Energetics: Quantum mechanical calculations are also employed to determine the molecule's thermodynamic properties, such as its heat of formation and the relative energies of different conformers. Due to the free rotation around its single bonds, this compound can exist in various spatial arrangements (conformers). By calculating the energy of each optimized geometry, a potential energy surface can be mapped to identify the most stable, low-energy conformations.

Below is a table of computed properties for this compound, which are typically derived from quantum mechanical calculations.

| Property | Value | Source |

| Molecular Weight | 144.25 g/mol | nih.gov |

| Exact Mass | 144.151415257 Da | nih.gov |

| XLogP3-AA | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Complexity | 74.8 | nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ifmo.ru MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.

For this compound, MD simulations are particularly useful for exploring its vast conformational space. The steric hindrance caused by the two ethyl groups at the C2 position significantly restricts the rotational freedom of the molecule, influencing which conformations are accessible and preferred. Simulations can track the dihedral angles of the carbon backbone and the orientation of the hydroxyl group over nanoseconds or longer, revealing the dominant conformers in different environments (e.g., gas phase, in solution). mdpi.com

MD simulations also provide insight into the intermolecular interactions in the liquid state. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. Simulations can characterize the extent and dynamics of this hydrogen bonding, which governs many of the bulk properties of the alcohol, such as its boiling point and viscosity. rsc.orgbiust.ac.bw Studies on other alcohols have shown that the length and branching of the alkyl chain affect the structure and dynamics of these hydrogen-bonded clusters. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a vital tool for elucidating the complex reaction mechanisms of organic compounds, including alcohols. For this compound, this is particularly relevant for understanding its combustion and oxidation behavior, which is important for its potential use as a biofuel component.

Theoretical studies on the combustion of pentanol (B124592) isomers, such as n-pentanol and other branched variants, have established general reaction pathways that would also apply to this compound. researchgate.netresearchgate.netnih.gov These mechanisms typically involve:

Initiation Reactions: Unimolecular bond fission (C-C, C-O, C-H) at high temperatures to form radicals. nih.govacs.org

H-Abstraction: Removal of a hydrogen atom by small radicals (e.g., OH, HO₂) to form a pentanol radical. The branching of this compound offers multiple sites for abstraction.

Decomposition and Isomerization: The resulting fuel radicals can undergo β-scission to break C-C bonds, forming smaller molecules, or isomerize via internal H-atom transfers. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Alcohol Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. drugdesign.org Instead of relying solely on intensive experiments, QSPR models use calculated molecular descriptors to predict properties of interest. This approach has been widely applied to alcohol derivatives to predict properties like boiling point, water solubility, and toxicity. nih.govnih.gov

The QSPR modeling process involves several key steps:

Data Set Selection: A diverse set of alcohols with known experimental property values is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links a selection of the most relevant descriptors to the property being studied. researchgate.net

Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation sets. nih.gov

For a molecule like this compound, a validated QSPR model could predict its properties based on its calculated descriptors.

Examples of Molecular Descriptors Used in QSPR for Alcohols

| Descriptor Type | Examples | Description |

| Topological | Wiener Index, Randić Index (Connectivity Index), Balaban J Index | Describes the atomic connectivity and branching of the molecule. researchgate.netsemanticscholar.org |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Relates to the composition and basic structural features of the molecule. ucsb.edu |

| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Derived from quantum mechanical calculations, these describe the electronic properties. ucsb.edunih.gov |

| Physicochemical | LogP (Octanol-water partition coefficient) | Represents the hydrophobicity of the molecule. nih.gov |

Prediction of Spectroscopic Parameters via Computational Approaches

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and identifying unknown compounds. For this compound, theoretical calculations can generate its expected Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption peaks in its IR and Raman spectra. These frequencies can be calculated using quantum mechanical methods, typically DFT. irdg.org The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. nih.gov While calculated frequencies are often systematically higher than experimental values due to approximations and the neglect of anharmonicity, they can be scaled by an empirical factor to achieve good agreement. irdg.org The calculated IR and Raman intensities also help in assigning spectral peaks. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. The GIAO (Gauge-Including Atomic Orbital) method, usually coupled with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netresearchgate.net By performing these calculations on the low-energy conformers of this compound and averaging the results based on their predicted Boltzmann populations, a theoretical NMR spectrum can be constructed. researchgate.net This can be a powerful tool for structural elucidation, especially for complex molecules with overlapping signals. nih.gov Recent advances in machine learning, trained on large datasets of experimental and DFT-calculated data, have further improved the accuracy of NMR predictions. nih.gov

Applications of 2,2 Diethyl 1 Pentanol in Specialized Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a building block is determined by its ability to introduce specific structural motifs and undergo predictable chemical transformations. Due to its neopentyl-like structure, 2,2-diethyl-1-pentanol presents both challenges and opportunities for synthetic chemists. The significant steric hindrance around the primary hydroxyl group, caused by the adjacent quaternary carbon with two ethyl groups, can impede standard reactions. However, this same steric bulk can be advantageous for introducing a highly branched, nine-carbon fragment into a target molecule.

The reactivity of neopentyl-like alcohols often involves carbocation rearrangements under acidic conditions. For instance, the reaction of neopentyl alcohol with concentrated HBr results in a rearranged product, 2-bromo-2-methylbutane, through a carbocation intermediate. pearson.com Similarly, this compound, when subjected to strongly acidic conditions, could potentially undergo rearrangement to form more stable tertiary carbocations, leading to a variety of substituted alkane products. This reactivity pattern makes it a potential precursor for creating complex, sterically congested carbon skeletons that are often challenging to assemble through other synthetic routes.

The use of sterically hindered building blocks is crucial in the synthesis of molecules where precise control of stereochemistry and steric environment is required. The 2,2-diethylpentyl group can serve as a bulky protecting group or as a structural element to influence the conformational properties of a larger molecule. While direct examples of the use of this compound in the total synthesis of natural products or complex pharmaceuticals are not documented, the principles of organic synthesis suggest its potential as a specialized reagent for introducing the unique C9H19- moiety.

Derivatization for the Production of Novel Functional Compounds

The primary alcohol functional group in this compound is a key site for derivatization to produce a range of novel functional compounds. Common derivatization reactions for alcohols include esterification and etherification.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) would yield the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. The steric hindrance at the α-carbon would likely slow the rate of esterification compared to unbranched primary alcohols. However, under appropriate conditions, a variety of esters can be synthesized. These esters could find applications as specialty lubricants, plasticizers, or fragrance components, where the bulky alkyl group can impart desirable physical properties such as thermal stability and specific volatility. The synthesis of esters from sterically hindered alcohols can be facilitated by using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by forming highly reactive intermediates. nih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. britannica.commasterorganicchemistry.com This would involve the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. Due to the steric hindrance, the alkoxide of this compound would be a strong, non-nucleophilic base, which could favor elimination reactions over substitution, especially with secondary or tertiary alkyl halides. Therefore, the synthesis of ethers from this alcohol would likely be most successful with unhindered alkyl halides like methyl iodide or primary halides. masterorganicchemistry.com Another route to symmetrical ethers involves the acid-catalyzed dehydration of the alcohol, though this method is generally most effective for simple primary alcohols and can be complicated by rearrangement reactions in sterically hindered systems. masterorganicchemistry.com

The table below summarizes potential derivatives of this compound and their prospective applications.

| Derivative Class | General Structure | Potential Synthetic Method | Potential Applications |

| Esters | RCOOCH₂C(CH₂CH₃)₂(CH₂)₂CH₃ | Fischer Esterification, Acyl Halide/Anhydride Reaction | Specialty Lubricants, Plasticizers, Fragrances |

| Ethers | ROCH₂C(CH₂CH₃)₂(CH₂)₂CH₃ | Williamson Ether Synthesis | Solvents, Chemical Intermediates |

| Alkyl Halides | XCH₂C(CH₂CH₃)₂(CH₂)₂CH₃ | Reaction with HX, PBr₃, SOCl₂ (potential for rearrangement) | Synthetic Intermediates |

Utilization as a Niche Solvent in Specific Chemical Reactions

The solubility of isomeric alcohols in water generally increases with branching. askiitians.com This is attributed to the decrease in the surface area of the nonpolar hydrocarbon part of the molecule, which reduces the disruption of hydrogen bonding in water. askiitians.com While this compound itself is expected to have low water solubility due to its long carbon chain, its branched nature may make it a better solvent for a wider range of organic compounds compared to its linear isomer, 1-nonanol.

The steric hindrance of the solvent molecule can also influence reaction rates and selectivity. A bulky solvent like this compound could be used to control the stereochemical outcome of a reaction or to favor a particular reaction pathway by selectively solvating certain transition states. For example, in reactions involving sterically demanding reagents or intermediates, a hindered solvent might minimize side reactions. While there is no specific literature detailing the use of this compound as a solvent, its properties are comparable to other long-chain branched alcohols that have found use in specific applications.

Precursor for the Synthesis of Pharmaceutical and Agrochemical Intermediates

Branched alkyl chains are common structural motifs in many biologically active molecules, including pharmaceuticals and agrochemicals. These groups can enhance the lipophilicity of a compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of chiral alcohols and their derivatives is of significant importance in the pharmaceutical industry, as many drugs are single enantiomers. nih.govresearchgate.net